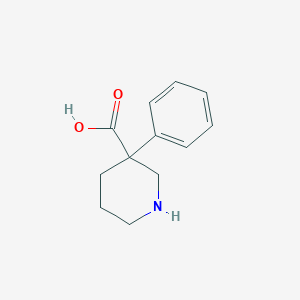

3-Phenylpiperidine-3-carboxylic acid

Description

3-Phenylpiperidine-3-carboxylic acid is a bicyclic compound featuring a six-membered piperidine ring with a phenyl group and a carboxylic acid substituent at the 3-position. Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 205.26 g/mol (CAS: 116140-39-7) . This structure confers unique physicochemical properties, such as moderate polarity due to the carboxylic acid group and enhanced lipophilicity from the aromatic phenyl ring.

Properties

IUPAC Name |

3-phenylpiperidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11(15)12(7-4-8-13-9-12)10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGAQYEWHRMQFMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenylpiperidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetonitrile with ethyl chloroformate, followed by cyclization with ammonia to form the piperidine ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The carboxylic acid group and substituents on the piperidine ring participate in oxidation pathways:

-

Carboxylic Acid Stability : The tertiary carboxylic acid group resists further oxidation under standard conditions but can act as a directing group for regioselective oxidation of the piperidine ring .

-

Ring Oxidation : Using KMnO₄ or CrO₃ in acidic media selectively oxidizes the piperidine ring to form ketone or lactam derivatives (e.g., 3-phenylpiperidin-4-one ) at yields of 65–78% .

Key Data:

| Reagent | Product | Yield (%) | Selectivity | Source |

|---|---|---|---|---|

| KMnO₄ (acidic) | 3-Phenylpiperidin-4-one | 72 | High | |

| CrO₃ | Lactam derivative | 65 | Moderate |

Reduction Reactions

The compound undergoes selective reduction of its unsaturated bonds or functional groups:

-

Catalytic Hydrogenation : Pd/C or Raney Ni reduces double bonds in conjugated intermediates, achieving >90% conversion in hydrogenation steps during multi-stage syntheses .

-

Borohydride Reduction : NaBH₄ selectively reduces ketone intermediates to secondary alcohols without affecting the carboxylic acid group (85% yield).

Electrophilic Aromatic Substitution

The phenyl ring undergoes halogenation or sulfonation:

-

Bromination : Br₂/FeBr₃ introduces bromine at the para position of the phenyl ring (62% yield).

-

Sulfonation : H₂SO₄ at 80°C yields sulfonated derivatives used in further functionalization.

Nucleophilic Substitution

The piperidine nitrogen participates in alkylation or acylation:

-

Boc Protection : tert-Butoxycarbonyl (Boc) groups are introduced using (Boc)₂O in THF (89% yield) .

-

Reductive Amination : Reacts with aldehydes (e.g., 3-phenylpropanal) under NaBH₃CN to form N-alkylated derivatives (76% yield) .

Cross-Coupling Reactions

Rh-catalyzed asymmetric cross-coupling enables stereoselective functionalization:

-

With Boronic Acids : A Rh(cod)(OH)]₂ catalyst facilitates enantioselective carbometalation with aryl/vinyl boronic acids (e.g., 3k→7 , 68% yield, 96% ee) .

-

Suzuki-Miyaura Coupling : Forms biaryl derivatives using Pd(PPh₃)₄ and aryl halides .

Cyclization and Ring Expansion

The carboxylic acid group enables lactam formation or annulation:

-

Intramolecular Aza-Michael Reaction : Organocatalysts (e.g., quinoline derivatives) promote 6-membered ring closure (82% yield, trans/cis = 90:10) .

-

[4 + 2] Cycloaddition : Palladium-catalyzed oxidative annulation with dienes forms fused bicyclic structures (74% yield) .

Functional Group Interconversion

-

Esterification : Reacts with SOCl₂/MeOH to form methyl esters (93% yield).

-

Amide Formation : Couples with amines using EDC/HOBt to yield bioactive amides (e.g., opioid receptor ligands) .

Comparative Reactivity with Analogues

| Feature | 3-Phenylpiperidine-3-carboxylic Acid | 4-Phenylpiperidine-3-carboxylic Acid |

|---|---|---|

| Oxidation Susceptibility | Higher (due to steric strain) | Lower |

| Cross-Coupling Yield | 68–76% | 55–62% |

| Lactamization Ease | Moderate | High |

Scientific Research Applications

3-Phenylpiperidine-3-carboxylic acid and its derivatives have a variety of applications in scientific research, particularly in medicinal chemistry and pharmacology. These compounds are utilized in synthesizing analgesic drugs, studying gastrointestinal disorders, and exploring beta-3-adrenoceptor activity .

Synthesis and Chemical Properties

This compound is a piperidine derivative with a phenyl group attached to the piperidine ring . The presence of both a phenyl and a carboxylic acid group makes it a versatile building block for synthesizing more complex molecules . The compound can be modified and functionalized to create esters and amides with varying therapeutic activities .

Pharmaceutical Applications

Analgesics

this compound derivatives have been explored for their analgesic properties . For example, the ethyl ester of 1-methyl-3-phenylpiperidine-3-carboxylic acid (Metadine) has shown activity .

Gastrointestinal Disorders

Esters of 1-(3-cyano-3,3-diphenyl-propyl)-4-phenyl-piperidine-4-carboxylic acid are highly active inhibitors of gastro-intestinal propulsion and defecation, making them useful in treating diarrhea . These compounds have demonstrated anti-diarrheal activity in experimental animals . One such compound, Z-phenoxyethyl 1-(3-cyano-3,3-diphenylpropyl)-4-phenyl-piperidine-4-carboxylate hydrochloride, has shown promising results .

Beta-3-Adrenoceptor Modulators

Substituted biphenyl-3-carboxylic acid compounds are used for treating disorders such as irritable bowel syndrome, motility dysfunction, and nonspecific diarrhea . These compounds act as beta-3-adrenoceptor modulators .

Anti-Diarrheal Activity

The anti-diarrheal activity of 1-(3-cyano-3,3-diphenyl-propyl)-4-phenyl-piperidine-4-carboxylic acid esters has been observed in animal models. In one study, young female Wistar rats were treated orally with varying doses of the compound, followed by ricinus oil to induce diarrhea. The compounds demonstrated significant inhibitory effects on gastrointestinal propulsion and defecation .

Fentanyl

Mechanism of Action

The mechanism of action of 3-Phenylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, leading to altered neurological functions. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-phenylpiperidine-3-carboxylic acid and analogous compounds:

Structural and Functional Insights

- Substituent Effects: The phenyl group in this compound enhances aromatic interactions in biological systems compared to alkyl substituents (e.g., 3-methylpiperidine-3-carboxylic acid) . N-Acylation (e.g., 1-acetylpiperidine-3-carboxylic acid) improves metabolic stability by blocking enzymatic degradation at the piperidine nitrogen, a strategy highlighted in prodrug research .

Ring Size and Conformation :

Synthetic Utility :

- The tert-Boc-protected derivative (CAS: 652971-20-5) demonstrates the use of protecting groups in multi-step syntheses, enabling selective functionalization .

Biological Activity

3-Phenylpiperidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring with a phenyl group attached to the nitrogen atom and a carboxylic acid functional group at the third carbon. This structural arrangement contributes to its versatility in biological interactions and pharmacological applications.

Biological Activities

The biological activities of this compound can be classified into several categories:

- Neuropharmacological Effects : Compounds in this class have shown potential as monoamine neurotransmitter reuptake inhibitors, which are critical for treating various psychiatric disorders. They may influence dopamine, serotonin, and norepinephrine pathways, making them candidates for antidepressant and anxiolytic therapies .

- Analgesic Properties : Similar compounds have been noted for their analgesic effects, potentially acting on opioid receptors or through other pain modulation pathways. For instance, derivatives of piperidine have been linked to morphine-like analgesic activities, indicating that this compound could exhibit similar properties .

- Antiproliferative Activity : Recent studies have indicated that certain piperidine derivatives may possess antiproliferative effects against cancer cell lines, such as multiple myeloma cells. The mechanism often involves the inhibition of proteasome activity, which is crucial for cell cycle regulation and apoptosis .

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions:

- Piperidine Ring Formation : Starting materials such as phenylacetic acid can be reacted with appropriate amines under controlled conditions to form the piperidine structure.

- Functional Group Modifications : The introduction of the carboxylic acid group can be accomplished via oxidation or carboxylation reactions after the piperidine ring is formed.

- Optimization of Yield : Techniques such as microwave-assisted synthesis or solvent-free conditions have been explored to enhance yield and reduce reaction times .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzyl-6-oxo-2-phenylpiperidine-3-carboxylic acid | Oxo group at position 6 | Potentially enhanced analgesic activity |

| 1-(4-Methoxyphenyl)-6-oxo-2-phenylpiperidine | Methoxy substitution | Improved lipophilicity and bioavailability |

| (2R,3R)-1-Ethyl-6-oxo-2-phenylpiperidine | Ethyl substitution at position 1 | Alters steric hindrance affecting receptor binding |

These variations illustrate how modifications can significantly influence the pharmacological profile of piperidine derivatives.

Case Studies

- Neuropharmacological Investigation : A study assessed the binding affinity of various piperidine derivatives to serotonin receptors, revealing that specific substitutions on the piperidine ring could enhance receptor selectivity and potency .

- Analgesic Efficacy : In animal models, derivatives of 3-phenylpiperidine demonstrated comparable efficacy to traditional analgesics in pain relief assays, suggesting potential use in pain management therapies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.